molecular formula C21H16N2O3 B11995955 4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol

4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol

Katalognummer: B11995955
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: RVLRAVPRXNIHSJ-KUAPTOBTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes nitro, styryl, and phenylimino groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol typically involves multi-step organic reactions. One common method includes:

    Nitration: Introduction of the nitro group (-NO2) into the aromatic ring.

    Styrylation: Addition of the styryl group (C6H5CH=CH-) to the phenyl ring.

    Imine Formation: Reaction of an aldehyde or ketone with an amine to form the imine group (-C=N-).

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and styrylation processes, often using catalysts to increase yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the phenol group is converted to a quinone.

    Reduction: The nitro group can be reduced to an amine group (-NH2).

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol has applications in several fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds with biological molecules. The styryl and phenylimino groups may interact with cellular receptors or enzymes, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitrophenol: A simpler compound with a nitro group attached to a phenol ring.

    4-Styrylphenol: Contains a styryl group attached to a phenol ring.

    2-((4-Phenylimino)-methyl)-phenol: Contains an imine group attached to a phenol ring.

Uniqueness

4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol is unique due to the combination of nitro, styryl, and phenylimino groups in a single molecule. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C21H16N2O3

Molekulargewicht

344.4 g/mol

IUPAC-Name

4-nitro-2-[[4-[(E)-2-phenylethenyl]phenyl]iminomethyl]phenol

InChI

InChI=1S/C21H16N2O3/c24-21-13-12-20(23(25)26)14-18(21)15-22-19-10-8-17(9-11-19)7-6-16-4-2-1-3-5-16/h1-15,24H/b7-6+,22-15?

InChI-Schlüssel

RVLRAVPRXNIHSJ-KUAPTOBTSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.